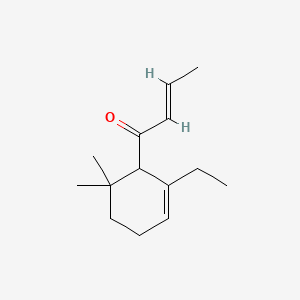
2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2E)- is an organic compound with a complex structure that includes a six-membered ring, multiple double bonds, and a ketone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2E)- typically involves the reaction of 2-ethyl-6,6-dimethyl-2-cyclohexen-1-one with butenone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2E)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials
Wirkmechanismus
The mechanism by which 2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2E)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biochemical outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2Z)-: This is a geometric isomer with different spatial arrangement of atoms.
2-Buten-1-one, 1-(2-methyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2E)-: This compound has a similar structure but with a different substituent on the cyclohexene ring.
Uniqueness
The uniqueness of 2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2E)- lies in its specific arrangement of atoms and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for various applications that require precise molecular interactions .
Eigenschaften
CAS-Nummer |
57934-99-3 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
(E)-1-(2-ethyl-6,6-dimethylcyclohex-2-en-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C14H22O/c1-5-8-12(15)13-11(6-2)9-7-10-14(13,3)4/h5,8-9,13H,6-7,10H2,1-4H3/b8-5+ |
InChI-Schlüssel |
SXTNITQLZBKANA-VMPITWQZSA-N |
Isomerische SMILES |
CCC1=CCCC(C1C(=O)/C=C/C)(C)C |
Kanonische SMILES |
CCC1=CCCC(C1C(=O)C=CC)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


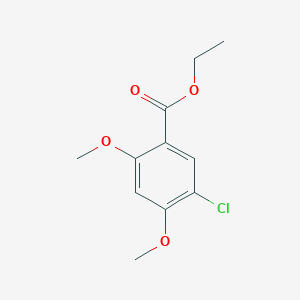

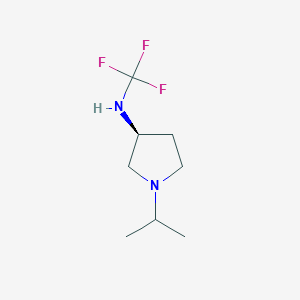
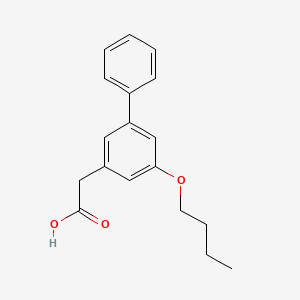
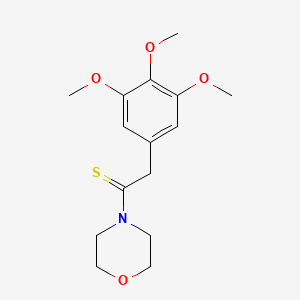
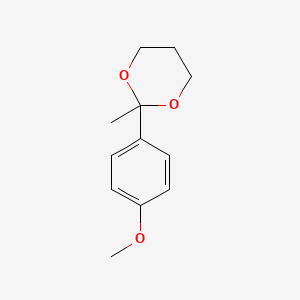
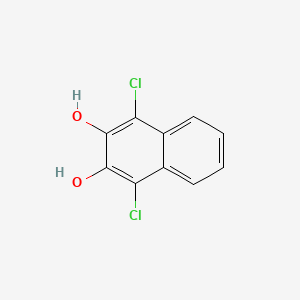
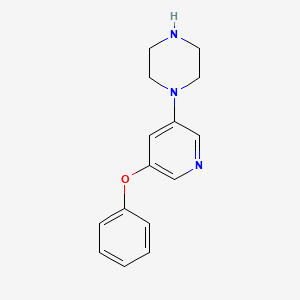
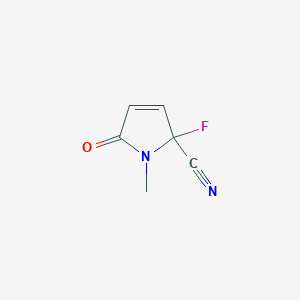
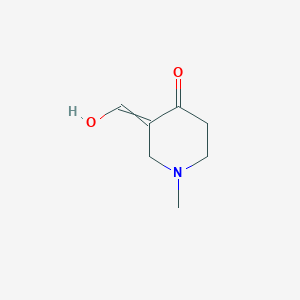
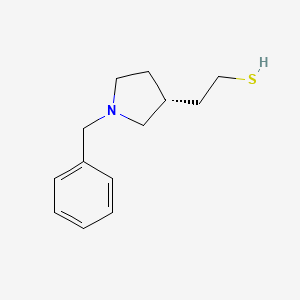


![2-Benzyl-7-(chloromethyl)-2-azaspiro[4.4]nonane](/img/structure/B13955938.png)
